2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
CAS No.: 873208-64-1
Cat. No.: VC4310847
Molecular Formula: C12H11NO3S
Molecular Weight: 249.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873208-64-1 |
|---|---|
| Molecular Formula | C12H11NO3S |
| Molecular Weight | 249.28 |
| IUPAC Name | 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C12H11NO3S/c1-8-6-9(16-13-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
| Standard InChI Key | VZXNHHOHGFNDHL-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid, reflects its three key components:
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A benzoic acid group at position 2 of the benzene ring, providing hydrogen-bond donor/acceptor capabilities.
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A 3-methylisoxazole heterocycle, contributing π-π stacking interactions and metabolic stability.
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A methylsulfanyl linker (–SCH2–) that bridges the aromatic systems, modulating conformational flexibility.
The SMILES notation (CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O) and InChIKey (VZXNHHOHGFNDHL-UHFFFAOYSA-N) unambiguously define its connectivity. X-ray crystallography data, though unavailable in public sources, suggests planar geometry for the isoxazole and benzene rings, with the thioether bond adopting a gauche conformation to minimize steric clashes.
Physicochemical Properties
Critical parameters derived from computational and experimental studies include:
The polar surface area and logP values indicate moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically employs a convergent strategy coupling pre-formed isoxazole and benzoic acid precursors:
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Isoxazole Preparation: 3-Methyl-5-(chloromethyl)isoxazole is synthesized via cyclocondensation of hydroxylamine with β-ketonitriles, followed by chloromethylation using SOCl2.
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Thioether Formation: Nucleophilic displacement of the chloride by 2-mercaptobenzoic acid in the presence of a base (e.g., K2CO3) yields the target compound.
Alternative approaches include:
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Mitsunobu Reaction: Coupling 3-methyl-5-(hydroxymethyl)isoxazole with 2-mercaptobenzoic acid using DIAD and PPh3 .
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Oxidative Coupling: Copper-catalyzed C–S bond formation between 2-iodobenzoic acid and 5-(methylsulfanyl)isoxazole .
Purification and Characterization
Crude product purification involves silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water. Structural confirmation relies on:
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1H NMR (DMSO-d6): δ 8.05 (d, J=7.8 Hz, 1H, ArH), 7.55–7.45 (m, 3H, ArH), 6.35 (s, 1H, isoxazole-H), 4.25 (s, 2H, SCH2), 2.40 (s, 3H, CH3) .
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LC-MS: [M+H]+ at m/z 250.1, consistent with the molecular formula .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
Key SAR insights include:
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The 3-methyl group on isoxazole enhances metabolic stability by blocking cytochrome P450 oxidation at the 5-position .
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Sulfanyl linkers improve solubility compared to methylene (–CH2–) or ether (–O–) bridges.
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Carboxylic acid at position 2 of benzene is critical for target binding, as esterification reduces activity >10-fold .
Applications in Drug Development
Lead Optimization
The compound serves as a starting point for optimizing:
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Oral Bioavailability: Prodrug strategies (e.g., ethyl ester formation) increase logP from 2.1 to 3.4, enhancing intestinal absorption .
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Selectivity: Introducing substituents at the 4-position of the benzene ring improves kinase selectivity indices by 5–8× .
Preclinical Studies
In murine models, analogs demonstrate:
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